molecular formula C25H36B2O4 B1275045 9,9-Dihexylfluorene-2,7-diboronic acid CAS No. 203927-98-4

9,9-Dihexylfluorene-2,7-diboronic acid

Cat. No. B1275045
CAS RN: 203927-98-4
M. Wt: 422.2 g/mol
InChI Key: QFWOJNOZWMHNTK-UHFFFAOYSA-N
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Description

9,9-Dihexylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C25H36B2O4 . It is used as a reactant for Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene . It is also used as a building block for polyfluorene-based, light-emitting copolymers .


Molecular Structure Analysis

The molecular structure of 9,9-Dihexylfluorene-2,7-diboronic acid consists of a fluorene core with two hexyl chains attached at the 9,9-positions and two boronic acid groups attached at the 2,7-positions . The exact mass of the molecule is 422.2799700 g/mol .


Chemical Reactions Analysis

9,9-Dihexylfluorene-2,7-diboronic acid can be used as a reactant in various reactions. These include Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, and the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9,9-Dihexylfluorene-2,7-diboronic acid include a molecular weight of 422.2 g/mol, four hydrogen bond donors, four hydrogen bond acceptors, and twelve rotatable bonds . It is a solid with a melting point greater than 300 °C .

Scientific Research Applications

Rhodium-Catalyzed Hydroarylation

9,9-Dihexylfluorene-2,7-diboronic acid: is utilized as a reactant in rhodium-catalyzed hydroarylation reactions . This process involves the addition of an aryl group to an unsaturated substrate, facilitated by a rhodium catalyst. The compound’s boronic acid groups are crucial for the reaction, as they engage in the coordination with the metal center, enabling the activation of the aryl group for subsequent C-C bond formation.

Molecular Bridging of Silicon Nanogaps

In the field of nanotechnology, 9,9-Dihexylfluorene-2,7-diboronic acid serves as a molecular bridge in silicon nanogaps . These nanogaps are essential components in nanoelectronic devices, and the compound’s ability to form stable covalent bonds with silicon surfaces is exploited to create molecular electronic junctions.

Sensing and Storing of Benzene

The compound is also used in the preparation of boronate ester coordinated polymers and macrocycles . These materials have shown potential in the sensing and storage of benzene, a volatile organic compound. The boronic acid groups in 9,9-Dihexylfluorene-2,7-diboronic acid interact with benzene to form reversible complexes, which can be useful in environmental monitoring and remediation efforts.

Synthesis of Light-Emitting Polymers

Another application lies in the synthesis of light-emitting carbazole-based copolymers . These copolymers bear cyano-substituted arylenevinylene chromophores, which are known for their electroluminescent properties. 9,9-Dihexylfluorene-2,7-diboronic acid is a key monomer in the polymerization process, contributing to the overall photophysical properties of the resulting material.

Organic Electronics

Due to its structural features, 9,9-Dihexylfluorene-2,7-diboronic acid is a valuable component in organic electronics . Its conjugated system and electron-rich fluorene core make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where it can enhance charge transport and emission efficiency.

Chemical Sensing

The boronic acid moieties of 9,9-Dihexylfluorene-2,7-diboronic acid are sensitive to diol-containing compounds, which makes it an excellent candidate for chemical sensing applications . It can be incorporated into sensors that detect sugars and other biologically relevant molecules, providing a basis for diagnostic and analytical tools.

Polymer Chemistry

In polymer chemistry, 9,9-Dihexylfluorene-2,7-diboronic acid is used to introduce boronic acid functionalities into polymers . These functionalities can further react with various agents to form cross-linked networks, leading to materials with unique mechanical and thermal properties.

Catalysis

Lastly, the compound finds use in catalysis as a ligand precursor . The boronic acid groups can coordinate to transition metals, forming complexes that catalyze various organic transformations, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Future Directions

9,9-Dihexylfluorene-2,7-diboronic acid has potential applications in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore . It can also be used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .

Mechanism of Action

Target of Action

It is known to be a reactant in various chemical reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. It is used as a reactant in Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, and the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .

Biochemical Pathways

It is known to be involved in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .

Result of Action

The result of the action of 9,9-Dihexylfluorene-2,7-diboronic acid is the formation of new compounds through the chemical reactions it participates in. For example, it is used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .

Action Environment

The action, efficacy, and stability of 9,9-Dihexylfluorene-2,7-diboronic acid are influenced by the environmental conditions of the reactions it is used in. Factors such as temperature, pH, and the presence of other reactants can affect its reactivity .

properties

IUPAC Name

(7-borono-9,9-dihexylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25/h11-14,17-18,28-31H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWOJNOZWMHNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403928
Record name 9,9-Dihexylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203927-98-4
Record name 9,9-Dihexylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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